molecular formula C11H22BBrO2 B14278611 1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- CAS No. 130762-58-2

1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl-

Cat. No.: B14278611
CAS No.: 130762-58-2
M. Wt: 277.01 g/mol
InChI Key: HBJVQAHBWLQBSV-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound. It is characterized by a five-membered ring structure that includes two oxygen atoms and one boron atom. The compound is notable for its bromopentyl side chain and four methyl groups attached to the ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid or boronate ester with a bromopentyl halide under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopentyl side chain can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction Reactions: The compound can undergo reduction reactions to form borohydrides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO), at room temperature.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are used, often in aqueous or alcoholic solvents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted dioxaborolanes with various functional groups.

    Oxidation Reactions: Products include boronic acids and borate esters.

    Reduction Reactions: Products include borohydrides and other reduced boron species.

Scientific Research Applications

1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, often through the formation of covalent bonds with nucleophilic sites.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,2-Dioxaborolane, 2-(1-chloropentyl)-4,4,5,5-tetramethyl-
  • 1,3,2-Dioxaborolane, 2-(1-iodopentyl)-4,4,5,5-tetramethyl-
  • 1,3,2-Dioxaborolane, 2-(1-fluoropentyl)-4,4,5,5-tetramethyl-

Uniqueness

1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- is unique due to its specific bromopentyl side chain, which imparts distinct reactivity and properties compared to its halogenated analogs. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

130762-58-2

Molecular Formula

C11H22BBrO2

Molecular Weight

277.01 g/mol

IUPAC Name

2-(1-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H22BBrO2/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12/h9H,6-8H2,1-5H3

InChI Key

HBJVQAHBWLQBSV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCCC)Br

Origin of Product

United States

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